![molecular formula C11H14N2O B1436231 3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol CAS No. 1803585-71-8](/img/structure/B1436231.png)
3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol
Vue d'ensemble
Description
“3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol” is a chemical compound with the CAS Number: 1803585-71-8 . Its molecular formula is C11H14N2O and it has a molecular weight of 190.24 g/mol . The IUPAC name for this compound is 7,8,9,10-tetrahydro-6,10-methanopyrido[3,2-b]azocin-6(5H)-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c14-11-5-1-3-8(7-11)10-9(13-11)4-2-6-12-10/h2,4,6,8,13-14H,1,3,5,7H2 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A convergent synthesis approach was developed for compounds with the basic ring system similar to "3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol," demonstrating the potential for creating potent inhibitors of acetylcholinesterase, which are of interest in the treatment of diseases like Alzheimer's (Kelly et al., 2000). The research highlights a concise and efficient synthetic pathway, expanding the toolbox for synthesizing complex organic molecules.
- Research on the crystal structure of related compounds, such as ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7]trideca-2(7),3,5-trien-13-carboxylate, provides insights into the conformational properties of these structures, which is crucial for understanding their chemical reactivity and interactions (Magerramov et al., 2010).
Catalysis and Material Science
- The development of novel synthetic routes, such as the transition metal-free one-pot cascade synthesis from biomass-derived levulinic acid, underscores the importance of these compounds in green chemistry and sustainable material development (Jha et al., 2013). This research is indicative of the role that such chemical structures can play in the synthesis of environmentally benign materials.
- Studies on the synthesis and structural analysis of novel esters derived from related diazabicyclanols highlight their potential in developing new materials with unique properties, which could be relevant in various applications including pharmaceuticals and advanced materials (Fernández et al., 1995).
Molecular Recognition and Sensing
- The synthesis of macrocyclic ligands containing related structural motifs and their binding studies with metal ions shed light on the potential applications of these compounds in molecular recognition and sensing. These findings are significant for the development of novel sensors and diagnostic tools (Tamayo et al., 2005).
Propriétés
IUPAC Name |
3,8-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-5-1-3-8(7-11)10-9(13-11)4-2-6-12-10/h2,4,6,8,13-14H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGORFRVDLNHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC3=C2N=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)
![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)](/img/structure/B1436151.png)
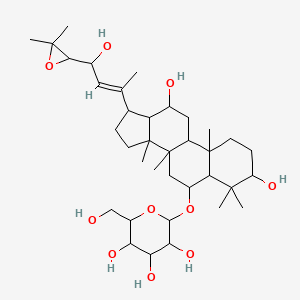
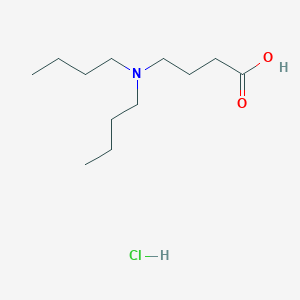

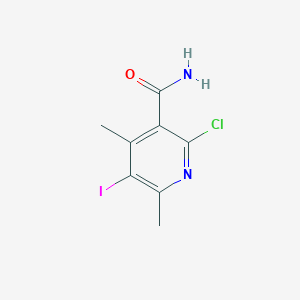
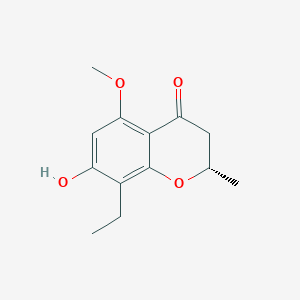
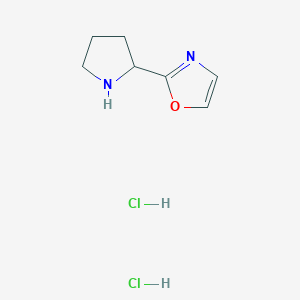
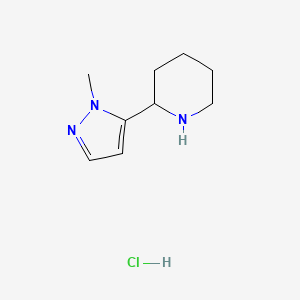
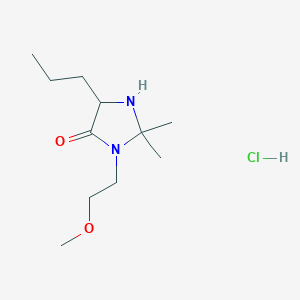


![Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1436170.png)
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)